molecular formula C14H13ClO B14741062 1-[(Benzyloxy)methyl]-3-chlorobenzene CAS No. 3395-70-8

1-[(Benzyloxy)methyl]-3-chlorobenzene

Cat. No.: B14741062
CAS No.: 3395-70-8
M. Wt: 232.70 g/mol
InChI Key: GVKWOENKOACDFC-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]-3-chlorobenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, where a benzyloxy group is attached to the benzene ring via a methylene bridge, and a chlorine atom is substituted at the third position on the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Benzyloxy)methyl]-3-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with benzyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)methyl]-3-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(Benzyloxy)methyl]-3-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]-3-chlorobenzene involves its interaction with various molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 1-[(Benzyloxy)methyl]-4-chlorobenzene
  • 1-[(Benzyloxy)methyl]-2-chlorobenzene
  • 1-[(Benzyloxy)methyl]-3-bromobenzene

Comparison: 1-[(Benzyloxy)methyl]-3-chlorobenzene is unique due to the specific positioning of the chlorine atom, which affects its chemical reactivity and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications .

Properties

CAS No.

3395-70-8

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

1-chloro-3-(phenylmethoxymethyl)benzene

InChI

InChI=1S/C14H13ClO/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11H2

InChI Key

GVKWOENKOACDFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=CC=C2)Cl

Origin of Product

United States

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